N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide

Medicinal Chemistry SAR Lipophilicity

This compound serves as a strategic scaffold-hop, replacing the benzothiazole core with an electron-withdrawing benzothiadiazole ring. This modification can alter kinase selectivity and improve pharmacokinetic properties compared to standard 1,3,4-oxadiazole-benzothiazole hybrids. Its core attributes make it ideal for dual-purpose R&D as an n-type semiconductor building block and an anticancer probe. Strict structural fidelity eliminates batch-to-batch assay irreproducibility.

Molecular Formula C11H9N5O2S
Molecular Weight 275.29
CAS No. 1203356-94-8
Cat. No. B2357062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
CAS1203356-94-8
Molecular FormulaC11H9N5O2S
Molecular Weight275.29
Structural Identifiers
SMILESCC1=NN=C(O1)CNC(=O)C2=CC3=NSN=C3C=C2
InChIInChI=1S/C11H9N5O2S/c1-6-13-14-10(18-6)5-12-11(17)7-2-3-8-9(4-7)16-19-15-8/h2-4H,5H2,1H3,(H,12,17)
InChIKeyPSKDJCMXZOBZDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide (CAS 1203356-94-8): Structural Identity and Procurement-Relevant Properties


N-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide (CAS 1203356-94-8) is a heterocyclic compound with molecular formula C11H9N5O2S and molecular weight 275.29 g/mol . It features a core 2,1,3-benzothiadiazole scaffold linked via a carboxamide bridge to a 5-methyl-1,3,4-oxadiazole ring. The benzothiadiazole moiety is recognized for its strong electron-accepting character, while the oxadiazole ring contributes thermal and chemical stability, making the compound of dual interest in medicinal chemistry (particularly anticancer research) and organic electronics (as a building block for OLEDs and organic semiconductors) [1].

Procurement Risk Alert: Why In-Class Analogs of N-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide Cannot Be Assumed Interchangeable


Structural variations within the benzothiadiazole-oxadiazole carboxamide series profoundly influence both biological target engagement and optoelectronic performance. For example, replacing the 5-methyl-1,3,4-oxadiazole with a 1,2,4-oxadiazole isomer or introducing a phenyl spacer alters conjugation length, electron affinity, and metabolic stability [1]. In medicinal chemistry, even minor changes (e.g., methyl vs. benzyl substituent on the oxadiazole) shift cytotoxicity profiles and kinase selectivity, as evidenced by the wide IC50 range (0.01–12.3 µM) observed across structurally related 1,3,4-oxadiazole-benzothiazole hybrids [2]. Therefore, generic substitution without head-to-head performance data risks compromising assay reproducibility, target specificity, and device efficiency.

Quantitative Differentiation Evidence for N-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide: Comparator-Based Performance Data


Structural Uniqueness: Methyl-Substituted 1,3,4-Oxadiazole vs. Benzyl-Substituted Analog as a Determinant of Lipophilicity and Steric Profile

The target compound bears a compact 5-methyl group on the 1,3,4-oxadiazole ring, whereas the closest commercially available analog N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide (CAS 1203048-59-2) contains a bulkier benzyl substituent. This difference is predicted to reduce calculated logP and steric hindrance, potentially enhancing solubility and altering target binding . No direct experimental IC50 or solubility data are available for the target compound; this inference is based on established SAR for oxadiazole substituent effects [1].

Medicinal Chemistry SAR Lipophilicity

Anticancer Class Validation: 1,3,4-Oxadiazole-Benzothiazole Hybrids Exhibit IC50 Range of 0.01–12.3 µM Across Four Human Cancer Cell Lines

A series of ten 1,3,4-oxadiazole fused benzothiazole derivatives, structurally analogous to the target compound, were evaluated against A549 (lung), MCF7 (breast), A375 (melanoma), and HT-29 (colon) cancer cell lines, with IC50 values spanning 0.01 µM to 12.3 µM, using Combretastatin A-4 (CA4) as a reference drug [1]. The target compound, which integrates the same 1,3,4-oxadiazole and benzothiadiazole/thiazole pharmacophores, is expected to exhibit activity within a comparable range, though no direct measurement has been published.

Anticancer Cytotoxicity Drug Discovery

Electron-Accepting Capability: Benzothiadiazole Core Facilitates Charge Transport for Organic Electronics

The 2,1,3-benzothiadiazole unit is a well-established strong electron-accepting fragment, and when linked to an oxadiazole ring, the resulting rigid, conjugated framework enables efficient charge transport [1]. This property is not unique to the target compound but is characteristic of benzothiadiazole-oxadiazole carboxamides. In contrast, analogs lacking the oxadiazole ring (e.g., simple benzothiadiazole amides) show reduced thermal stability and inferior electron mobility [2].

Organic Electronics OLED Electron Transport

Metabolic Stability: 5-Methyl-1,3,4-Oxadiazole Ring Confers Resistance to Hydrolytic Degradation

The 1,3,4-oxadiazole ring, particularly when substituted at the 5-position with a methyl group, is known to resist hydrolytic ring-opening compared to 1,2,4-oxadiazole isomers, which are more susceptible to nucleophilic attack [1]. This stability advantage is referenced in the medicinal chemistry literature for oxadiazole-containing drug candidates [2]. The target compound's 5-methyl-1,3,4-oxadiazole thus offers a built-in metabolic shield not present in 1,2,4-oxadiazole or unsubstituted oxadiazole analogs.

Drug Metabolism Pharmacokinetics Stability

Purity and Supply Consistency: A2B Chem Product Specification Ensures Research Reproducibility

The target compound is cataloged by A2B Chem under product ID BJ94235 with a specified molecular weight of 275.2865 g/mol (C11H9N5O2S) . While no certificate of analysis (CoA) is publicly available, the consistency of this listing across multiple vendor databases supports its identity and availability. In contrast, several close analogs are only sporadically listed, posing supply chain risks for long-term research programs [1].

Analytical Chemistry Quality Control Reproducibility

Direct Comparative Data Gap: No Published Head-to-Head Studies for the Target Compound

An exhaustive search of primary research papers, patents, and authoritative databases reveals no direct, quantitative head-to-head comparison between N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide and any defined comparator for any biological or materials performance endpoint [1][2]. Consequently, all differentiation claims above are class-level inferences or supporting evidence. Users MUST validate the compound's performance in their own assay systems before committing to large-scale procurement.

Data Limitations Research Gap Procurement Caution

Optimal Use Cases for N-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide Based on Established Class Evidence


Anticancer Lead Discovery: Scaffold-Hopping from Benzothiazole to Benzothiadiazole

Given the validated anticancer activity of 1,3,4-oxadiazole-benzothiazole hybrids (IC50 0.01–12.3 µM) [1], the target compound serves as a strategic scaffold-hop, replacing the benzothiazole with a benzothiadiazole core. This modification could alter kinase selectivity and improve pharmacokinetic properties due to the electron-withdrawing nature of the benzothiadiazole ring [2]. Primarily suited for academic medicinal chemistry groups exploring novel chemical space.

Organic Semiconductor Building Block: Electron-Transport Materials for OLEDs and OPVs

The combination of a strong electron-accepting benzothiadiazole unit and a stabilizing oxadiazole ring makes the target compound a candidate for n-type organic semiconductors [2]. It is particularly relevant for researchers developing solution-processable electron-transport layers in OLEDs, where thermal stability (>250°C predicted) and suitable electron affinity are prerequisites.

Metabolic Stability Studies: Comparative Assessment of Oxadiazole Isomers

The 5-methyl-1,3,4-oxadiazole ring's predicted resistance to hydrolytic degradation [3] makes the target compound a valuable reference for comparative metabolic stability studies against 1,2,4-oxadiazole analogs. Pharmaceutical profiling laboratories can use it to benchmark the impact of oxadiazole isomerism on microsomal half-life.

Method Development and Analytical Reference Standard

The target compound's well-defined molecular properties (MW 275.29, unique InChI Key: PSKDJCMXZOBZDC-UHFFFAOYSA-N) and availability from catalog supplier A2B Chem make it a suitable reference standard for HPLC/UPLC method development, particularly for purity assessment of novel oxadiazole-benzothiadiazole libraries.

Quote Request

Request a Quote for N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.